

An In-depth Technical Guide to the Molecular Structure and Synthesis of Carbetocin

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For Researchers, Scientists, and Drug Development Professionals

Carbetocin is a long-acting synthetic nonapeptide analogue of the human hormone oxytocin, utilized primarily for the prevention of postpartum hemorrhage by inducing uterine contractions. [1][2][3] Its enhanced stability and prolonged duration of action compared to oxytocin offer significant clinical advantages, particularly in settings where cold-chain storage is unreliable.[4] [5] This document provides a comprehensive overview of Carbetocin's molecular architecture and the prevalent methods for its chemical synthesis, with a focus on solid-phase peptide synthesis.

Molecular Structure of Carbetocin

Carbetocin's structure is closely related to oxytocin, with key modifications that increase its half-life and thermal stability.[4][6] It is an oligopeptide consisting of nine amino acid residues.

[7] The primary structure features a cyclic component formed by a thioether bond, which replaces the disulfide bridge found in oxytocin.[4][8] This substitution of a methylene group for a sulfur atom in the disulfide bridge enhances the molecule's resistance to enzymatic degradation.[6][8]

The amino acid sequence of Carbetocin is Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2. [8] A defining feature is the sulfide bond between the N-terminal butyric acid and the cysteine residue at position 6.[8]

Table 1: Molecular Properties of Carbetocin



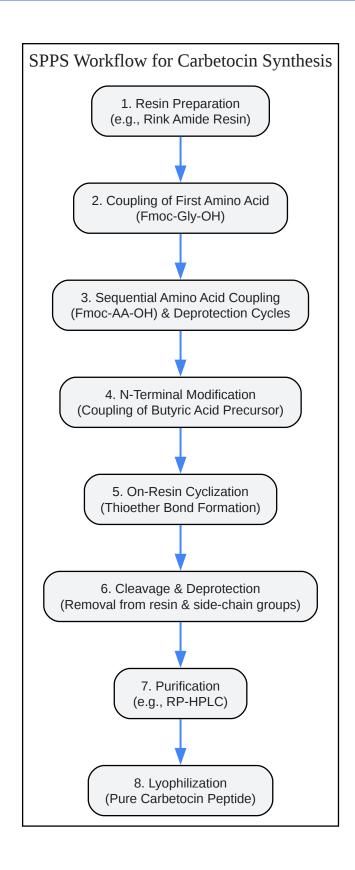
Property	Value
Molecular Formula	C45H69N11O12S[6][8][9]
Molecular Weight	988.18 g/mol [8][9]
CAS Registry Number	37025-55-1[6][8]
Amino Acid Sequence	Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2[8]
One-Letter Sequence	Butyryl-Y(Me)-IQNCPLG-NH2[8]
Structure Type	Cyclic nonapeptide analogue[7]

Synthesis of Carbetocin

The predominant method for Carbetocin synthesis is Solid-Phase Peptide Synthesis (SPPS), a technique that builds the peptide chain sequentially while it is attached to an insoluble polymer support (resin).[7][10][11] This approach simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[12]

The synthesis of Carbetocin via SPPS can be conceptually broken down into several key stages, from the preparation of the resin to the final purification of the peptide.





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A generalized workflow for the solid-phase synthesis of Carbetocin.

Foundational & Exploratory





The following protocol is a representative methodology synthesized from common practices in peptide chemistry and patent literature.[7][10][13] Specific reagents and reaction times may be optimized.

- 1. Resin Preparation and First Amino Acid Coupling:
- Resin: Rink Amide resin is commonly used as the solid support.[10][13]
- Procedure: Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF). The first amino acid, Fmoc-Gly-OH, is coupled to the resin using a condensing agent such as N,N'-Diisopropylcarbodiimide (DIC) and an activator like 1-Hydroxybenzotriazole (HOBt) in DMF.
 [10] The reaction is monitored for completion. The resin is then washed thoroughly with DMF and Dichloromethane (DCM).

2. Peptide Chain Elongation:

- Deprotection: The Fmoc protecting group from the resin-bound glycine is removed using a 20% solution of piperidine in DMF.[10] This exposes the free amine for the next coupling step. The resin is washed to remove piperidine.
- Coupling: The next Fmoc-protected amino acid (Fmoc-Leu-OH) is pre-activated with DIC/HOBt and added to the resin. The coupling reaction is allowed to proceed until completion.
- Cycle Repetition: The deprotection and coupling steps are repeated sequentially for each amino acid in the Carbetocin sequence: Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, and Fmoc-Tyr(Me)-OH.[10] Side chains of Cys, Asn, and Gln are protected with groups like Trityl (Trt) to prevent side reactions.[10]
- 3. N-Terminal Modification and Cyclization:
- N-Terminal Coupling: After the final amino acid (Fmoc-Tyr(Me)-OH) is coupled and its Fmoc group removed, a precursor for the N-terminal butyric acid moiety with a reactive group for cyclization (e.g., 4-mercaptobutyric acid or a precursor) is coupled to the N-terminus.[14]
- On-Resin Cyclization: The protecting group on the Cys side chain is selectively removed.
 The thioether bond is then formed on the solid support, often mediated by a base in a



solvent like DMF.[7] This intramolecular reaction links the N-terminal moiety to the cysteine side chain.

- 4. Cleavage and Deprotection:
- Cleavage Cocktail: The peptide-resin is treated with a cleavage cocktail, typically containing
 a strong acid like Trifluoroacetic acid (TFA).[13] This cocktail cleaves the peptide from the
 resin and simultaneously removes the remaining side-chain protecting groups (e.g., Trt).
 Scavengers such as triisopropylsilane (TIS) and water are included to prevent side reactions.
 [13]
- Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, washed, and collected by centrifugation.
- 5. Purification and Final Preparation:
- Purification: The crude Carbetocin peptide is purified using preparative reverse-phase highperformance liquid chromatography (RP-HPLC).[11]
- Lyophilization: The purified fractions containing Carbetocin are pooled and lyophilized (freeze-dried) to obtain the final product as a white powder.[7]

Table 2: Common Reagents in Carbetocin Solid-Phase Synthesis



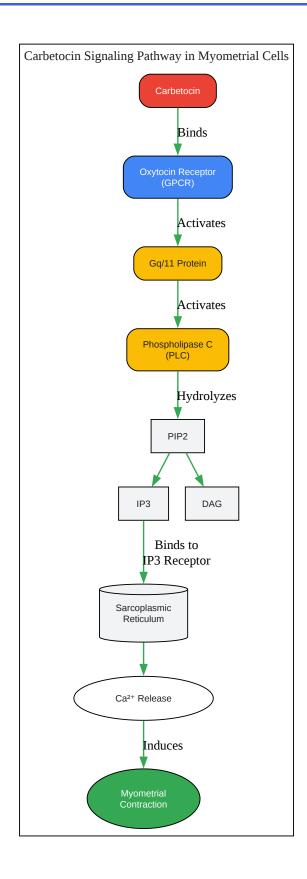
Reagent	Function
Rink Amide Resin	Solid support for peptide assembly.[10][13]
Fmoc-Amino Acids	Building blocks with temporary N-terminal protection.[7][10]
Piperidine in DMF (20%)	Reagent for Fmoc group removal (deprotection). [10]
DIC / HOBt	Condensing agent and activator for amide bond formation.[10]
TFA / TIS / H2O	Cleavage cocktail to release peptide from resin and remove side-chain protecting groups.[13]
DMF / DCM	Solvents for swelling resin, coupling, and washing.

Mechanism of Action and Signaling Pathway

Carbetocin functions as an agonist at oxytocin receptors, which are G-protein coupled receptors (GPCRs) located on the smooth muscle cells of the uterus (myometrium).[1][2][15] The density of these receptors increases significantly during pregnancy, peaking at the time of delivery.[15]

Binding of Carbetocin to the oxytocin receptor initiates a signaling cascade that leads to uterine contractions.





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Signaling cascade initiated by Carbetocin binding to its receptor.



The binding of Carbetocin activates the Gq alpha subunit of the G-protein complex.[2] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. The resulting increase in cytosolic Ca²⁺ concentration leads to the contraction of the uterine smooth muscle, which helps to constrict uterine blood vessels and control postpartum bleeding.[2]

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